3,5-Di-tert-butylaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Lipophilic Wedges

Scientific Field: Organic Chemistry

Summary of the Application: 3,5-Di-tert-butylaniline is used in the synthesis of lipophilic wedges

Methods of Application or Experimental Procedures: The compound is reacted with 2-amino-6-chloropyrimidin-4-ol in a refluxing mixture of acetic and hydrochloric acid

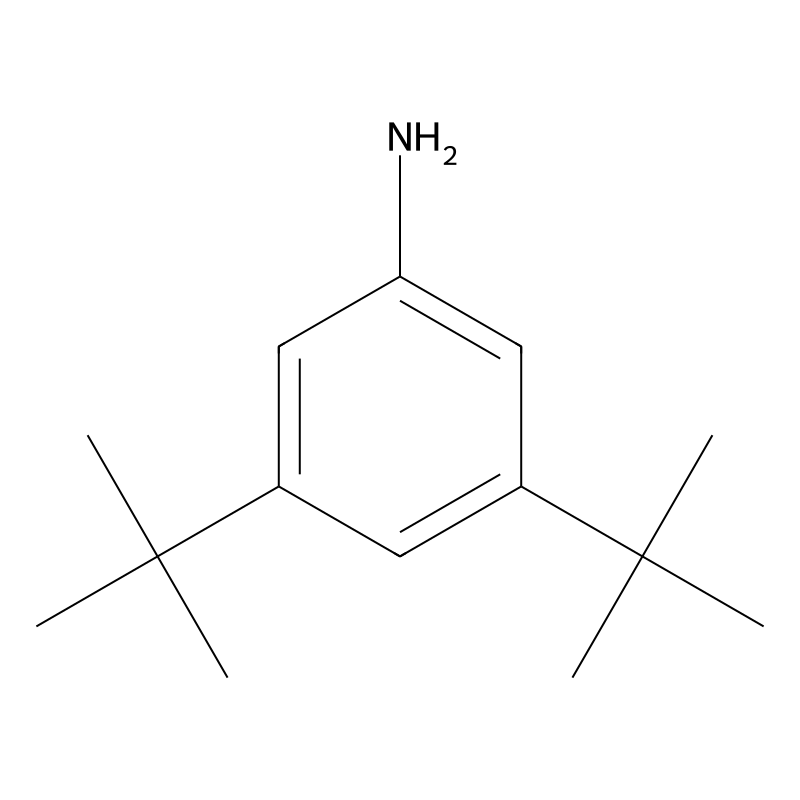

3,5-Di-tert-butylaniline is an organic compound with the molecular formula C₁₄H₂₃N and a molar mass of 205.34 g/mol. It is characterized by two tert-butyl groups attached to the aniline structure at the 3 and 5 positions on the aromatic ring. This compound appears as a white to light yellow crystalline powder and has a melting point ranging from 54 to 57 °C. Its solubility is notable in solvents such as benzene and alcohol, while it exhibits a density of approximately 0.912 g/cm³ .

The compound is classified as an irritant, with risk codes indicating that it can cause irritation to the eyes, skin, and respiratory system . Its chemical structure can be represented by the following InChI notation: InChI=1/C14H23N/c1-13(2,3)10-7-11(14(4,5)6)9-12(15)8-10/h7-9H,15H2,1-6H3 .

- Substitution Reactions: The presence of bulky tert-butyl groups influences the reactivity of the amine group, allowing for electrophilic aromatic substitution.

- Addition Reactions: The compound can react with electrophiles due to the nucleophilic nature of the amine group .

Additionally, reactions involving this compound have led to the synthesis of complex heterocyclic systems when reacted with other aromatic amines or quinones .

The synthesis of 3,5-di-tert-butylaniline can be achieved through several methods:

- Direct Alkylation: Aniline can be alkylated using tert-butyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.

- Reduction of Nitro Compounds: Starting from nitro derivatives like 3,5-di-tert-butyl nitrobenzene, reduction via catalytic hydrogenation or chemical reducing agents can yield the corresponding amine.

- Coupling Reactions: The compound can also be synthesized through coupling reactions involving diazonium salts and tert-butyl-substituted phenols .

3,5-Di-tert-butylaniline finds applications in various fields:

- Chemical Synthesis: It serves as an intermediate in the production of dyes, pigments, and pharmaceuticals.

- Material Science: Its properties make it suitable for use in polymer chemistry and as a stabilizer in plastics.

- Research: It is utilized in studies related to organic synthesis and reaction mechanisms due to its unique steric properties .

Interaction studies involving 3,5-di-tert-butylaniline have focused on its reactivity with various electrophiles and nucleophiles. Research has shown that its steric hindrance affects its reaction pathways significantly. For example, when interacting with quinones or other aromatic amines, it can lead to complex pentaheterocyclic systems that exhibit interesting electronic properties .

Several compounds share structural similarities with 3,5-di-tert-butylaniline. Here are a few notable examples:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 3-tert-Butylaniline | One tert-butyl group at position 3 | Less steric hindrance compared to 3,5-di-tert-butylaniline |

| 4-tert-Butylaniline | One tert-butyl group at position 4 | Different electrophilic substitution patterns |

| 2,6-Di-tert-butylaniline | Two tert-butyl groups at positions 2 and 6 | More sterically hindered than 3,5-di-tert-butylaniline |

| N,N-Diethyl-aniline | Two ethyl groups instead of tert-butyl | Different lipophilicity and reactivity profile |

The uniqueness of 3,5-di-tert-butylaniline lies in its dual tert-butyl substitution pattern on the aniline structure which enhances its steric bulk and lipophilicity compared to other anilines. This characteristic influences its reactivity and potential applications in organic synthesis and material science .

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant